1-Deoxyfructose

Overview

Description

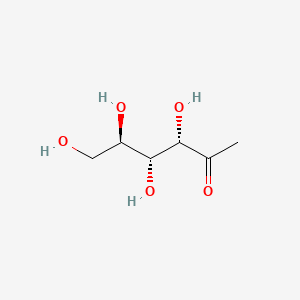

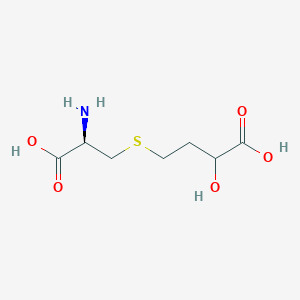

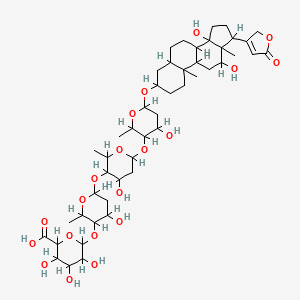

1-Deoxyfructose, also known as deoxyglucosone, is a derivative of the rare sugar L-fructose . Its molecular formula is C6H12O5 .

Synthesis Analysis

1-Deoxy-D-fructose can be synthesized from D-glucosamine in a three-step procedure involving Raney nickel desulfurization and oxidative deamination with 3,5-di-tert-butyl-1,2-benzoquinone applied to appropriate intermediates . Another method involves the Maillard reaction performed under stepwise increase of temperature .Molecular Structure Analysis

The molecular structure of 1-Deoxyfructose consists of 6 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms . The monoisotopic mass is 164.068466 Da .Physical And Chemical Properties Analysis

1-Deoxyfructose has a density of 1.4±0.1 g/cm³, a boiling point of 455.3±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.5 mmHg at 25°C . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications

Flavor Enhancement in Food Technology

1-Deoxyfructose derivatives have been studied for their potential in flavor enhancement. A novel method involving the Maillard reaction under a stepwise increase of temperature has shown that 1-amino-1-deoxyfructose derivatives can produce more controlled fresh flavors compared to traditional Maillard reaction products (MRPs). This suggests that these derivatives could be used as a substitute for unstable MRPs in the preparation of flavoring .

Glycation Research

1-Deoxyfructose is a key component in the study of glycation, which is the process of bonding a sugar molecule to a protein or lipid without enzymatic control. This compound has been used in the development of glycation assays, which are crucial for understanding the biochemical basis of aging and diabetes-related complications .

Biomedical Research: Diabetes and Aging

Fructosamine, a derivative of 1-Deoxy-D-fructose, is significant in biomedical research due to its relevance to conditions such as diabetes and aging pathologies. Fructosamines are glycated serum proteins that are elevated in patients with diabetes, and their study helps in understanding the molecular mechanisms underlying these conditions .

DNA Research

1-Deoxy-D-fructose has been shown to induce site-specific DNA damage at pyrimidine residues in cell-free assays. This property makes it a valuable tool for researchers studying DNA damage and repair mechanisms, which are essential for understanding cancer development and the effects of genotoxic agents .

Analytical Chemistry

The compound’s derivatives are used in analytical chemistry, particularly in high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) for the identification of main components in natural essences. This application is important for quality control in various industries, including the tobacco industry .

Mechanism of Action

Target of Action

1-Deoxyfructose, also known as 1-Deoxy-D-fructose, is a compound that primarily targets the Maillard reaction . The Maillard reaction is a set of interactions between a reducing sugar and an amino group (amino acids, peptide, and protein). It is one of the important reactions occurring during storage and/or heat treatments of foods .

Mode of Action

The mode of action of 1-Deoxyfructose involves its interaction with the Maillard reaction. In the Maillard reaction, 1-Deoxyfructose acts as a reducing sugar and interacts with an amino group. This interaction leads to the formation of a labile N-substituted amino sugar . After the nucleophilic addition, the Schiff base of the amino sugar can be rearranged via 1,2-eneaminol leading to early glycation products called Amadori or Heyns rearrangement products .

Biochemical Pathways

The biochemical pathway affected by 1-Deoxyfructose is the Maillard reaction pathway. This pathway is responsible for the production of fragrance, flavor, and pigment characteristics of cooked foods . During the initial stage of the Maillard reaction, neither aroma compounds nor melanoids are produced, but significant non-volatile aroma precursors such as Maillard reaction intermediates are formed .

Pharmacokinetics

It is known that the compound is involved in the maillard reaction, which occurs during the storage and/or heat treatments of foods

Result of Action

The result of the action of 1-Deoxyfructose is the formation of Maillard reaction intermediates. These intermediates are significant non-volatile aroma precursors . The concentration of total volatile compounds increases significantly when 1-Deoxyfructose is involved in the Maillard reaction .

Action Environment

The action of 1-Deoxyfructose is influenced by environmental factors such as temperature and pH. For instance, the optimal conditions for the formation of Maillard reaction intermediates in an aqueous medium are pH 7.4 and heating for 100 minutes at 100°C . These conditions facilitate the interaction of 1-Deoxyfructose with the amino group, leading to the formation of Maillard reaction intermediates .

properties

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDZFGATLNCIOI-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186450 | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxyfructose | |

CAS RN |

32785-92-5 | |

| Record name | 1-Deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032785925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Methyl-1-[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]butyl]-4-phenylpiperazine](/img/structure/B1228717.png)

![(6Z,12Z)-4a,5,10a,11-tetrahydrobenzo[c][1,5]benzodiazocine](/img/structure/B1228720.png)

![4-(6-bromo-1,3-benzodioxol-5-yl)-7,9-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1228723.png)

![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1228726.png)